2-chloro-6-(1H-1,2,3,4-tetrazol-5-yl)aniline
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Overview
Description
2-chloro-6-(1H-1,2,3,4-tetrazol-5-yl)aniline is an organic compound that belongs to the class of tetrazole derivatives. It is characterized by the presence of a tetrazole ring attached to an aniline moiety, with a chlorine atom at the 2-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the formation of the tetrazole ring followed by its attachment to the aniline derivative. One common method is the cycloaddition reaction between an azide and a nitrile compound under mild conditions, often referred to as "click chemistry" . The reaction is usually carried out in the presence of a copper catalyst and a suitable solvent such as acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. The process typically includes the preparation of intermediates, followed by their conversion to the final product through controlled reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(1H-1,2,3,4-tetrazol-5-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts for cycloaddition, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-6-(1H-1,2,3,4-tetrazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and molecular pathways.
Mechanism of Action
The mechanism of action of 2-chloro-6-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and modulate their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline: Similar structure with the chlorine atom at a different position.
4-Amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide: Contains a sulfonamide group instead of an aniline moiety.
Losartan Potassium: A pharmaceutical compound with a tetrazole ring used as an antihypertensive agent.
Uniqueness
2-chloro-6-(1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to its specific substitution pattern and the presence of both a chlorine atom and a tetrazole ring.
Properties
CAS No. |
26803-78-1 |
---|---|
Molecular Formula |
C7H6ClN5 |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
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